molecular formula C10H10INO B12987655 8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B12987655
M. Wt: 287.10 g/mol
InChI Key: PDVKMHDOSNEDRZ-UHFFFAOYSA-N
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Description

8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by the presence of an iodine atom at the 8th position of the benzo[c]azepin-1-one structure. Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the iodination of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzazepine ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, which is important in drug-receptor interactions .

Properties

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

8-iodo-2,3,4,5-tetrahydro-2-benzazepin-1-one

InChI

InChI=1S/C10H10INO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13)

InChI Key

PDVKMHDOSNEDRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)I)C(=O)NC1

Origin of Product

United States

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